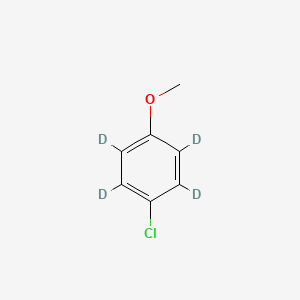
1-Chloro-4-methoxybenzene-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-methoxybenzene-d4 is a deuterium-labeled derivative of 1-Chloro-4-methoxybenzene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxybenzene-d4 can be synthesized through the deuteration of 1-Chloro-4-methoxybenzene. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using catalysts to facilitate the exchange of hydrogen with deuterium .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-methoxybenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel are used under hydrogen gas (H2) atmosphere.
Major Products:
Substitution Reactions: Products include 4-methoxyphenol, 4-methoxyaniline, and other substituted derivatives.
Oxidation Reactions: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction Reactions: Products include cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-methoxybenzene-d4 is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-methoxybenzene-d4 involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methoxybenzene-d4 can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: The non-deuterated version, which lacks the isotopic labeling and is used in similar applications.
4-Chloroanisole: A structurally similar compound with a chlorine atom at the para position relative to the methoxy group.
4-Methoxybenzyl chloride: Another related compound with a methoxy group and a benzyl chloride moiety.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways .
Biologische Aktivität
1-Chloro-4-methoxybenzene-d4 (CAS Number: 1219804-86-0), also known as deuterated 4-chloroanisole, is a compound of interest in various fields, including medicinal chemistry and pharmacology. The deuterium labeling allows for enhanced analytical techniques such as NMR spectroscopy, which aids in understanding the biological mechanisms of action of related compounds. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₇ClO (deuterated)
- Molecular Weight : 142.583 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 184.4 ± 13.0 °C at 760 mmHg
- Flash Point : 78.3 ± 0.0 °C
This compound exhibits various biological activities primarily through its interactions with specific receptors and enzymes:
- Serotonin Receptors : Research has indicated that compounds similar to 1-Chloro-4-methoxybenzene can act on serotonin receptors, particularly the 5-HT6 receptor, which is implicated in neurodegenerative diseases and cancer proliferation. The modulation of this receptor can influence pathways such as Cdk5 signaling and the mTOR pathway, leading to effects on cell growth and apoptosis in glioma cells .
- Antiproliferative Activity : Studies have demonstrated that related compounds can exhibit antiproliferative effects on various cancer cell lines, including astrocytoma and glioblastoma. These effects are often linked to the promotion of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation .
Case Studies
A notable study investigated the antiproliferative effects of several compounds related to 1-Chloro-4-methoxybenzene on glioma cell lines (U87MG, LN-229). The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis induction and inhibition of CDK5 activity .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the methoxy group significantly impacted their biological activity. This highlights the importance of chemical structure in determining therapeutic potential .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
| Study Type | Cell Lines | Key Findings |
|---|---|---|
| Antiproliferative | U87MG, LN-229 | Significant reduction in cell viability; apoptosis induced |
| Receptor Binding | 5-HT6R | Modulation of receptor activity linked to tumor growth regulation |
| SAR Analysis | Various | Structural modifications affect potency and selectivity |
Pharmacokinetics
The pharmacokinetic profile of deuterated compounds like this compound suggests improved metabolic stability compared to non-deuterated counterparts. This stability can enhance their therapeutic efficacy and reduce side effects, making them suitable candidates for drug development .
Eigenschaften
Molekularformel |
C7H7ClO |
|---|---|
Molekulargewicht |
146.61 g/mol |
IUPAC-Name |
1-chloro-2,3,5,6-tetradeuterio-4-methoxybenzene |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI-Schlüssel |
YRGAYAGBVIXNAQ-QFFDRWTDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
COC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















